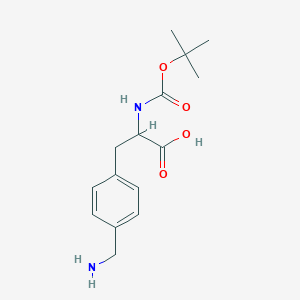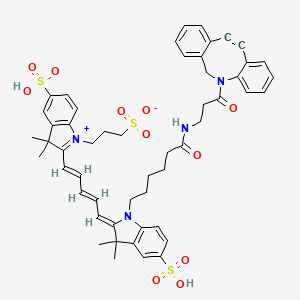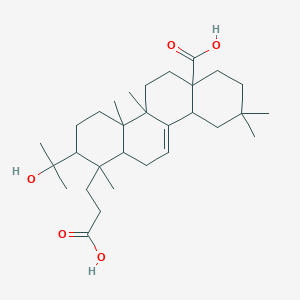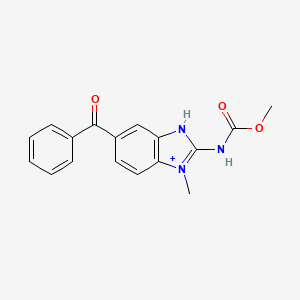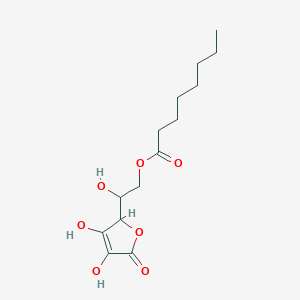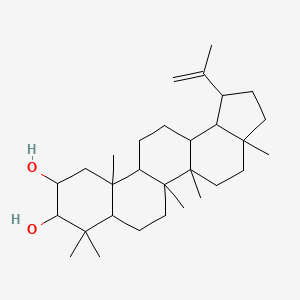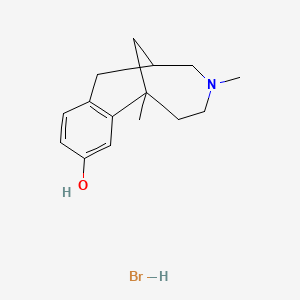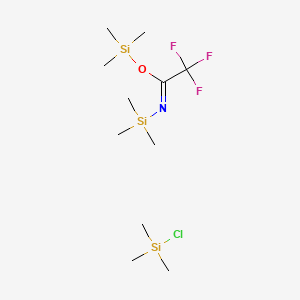
Bstfa + tmcs, 99
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bstfa + tmcs, 99 is a combination of N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane. This compound is widely used as a derivatizing reagent in chemical analysis, particularly in gas chromatography and mass spectrometry. The combination of these two reagents enhances the efficiency of silylation reactions, making it a preferred choice for the derivatization of various functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Bstfa + tmcs, 99 involves the combination of N,O-bis(trimethylsilyl)trifluoroacetamide and trimethylchlorosilane in a specific ratio. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the reagents. The mixture is then purified to achieve the desired concentration and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reagents are combined in large reactors under controlled conditions to ensure consistent quality. The final product is then packaged in sealed containers to prevent moisture contamination .
Análisis De Reacciones Químicas
Types of Reactions
Bstfa + tmcs, 99 primarily undergoes silylation reactions, where it reacts with various functional groups such as alcohols, phenols, carboxylic acids, amines, and amides. The silylation process involves the replacement of active hydrogens with trimethylsilyl groups, enhancing the volatility and stability of the derivatives .
Common Reagents and Conditions
The silylation reactions using this compound are typically carried out at room temperature or slightly elevated temperatures. Common catalysts include trimethylchlorosilane, trifluoroacetic acid, and hydrogen chloride. The reactions are sensitive to moisture, so anhydrous conditions are essential .
Major Products Formed
The major products formed from the silylation reactions are trimethylsilyl derivatives of the original compounds. These derivatives are more volatile and thermally stable, making them suitable for analysis by gas chromatography and mass spectrometry .
Aplicaciones Científicas De Investigación
Bstfa + tmcs, 99 has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Bstfa + tmcs, 99 involves the silylation of protic sites on the target molecules. Trimethylchlorosilane acts as a catalyst, facilitating the reaction of N,O-bis(trimethylsilyl)trifluoroacetamide with the functional groups. The result is the formation of trimethylsilyl derivatives, which are more suitable for analysis by gas chromatography and mass spectrometry .
Comparación Con Compuestos Similares
Bstfa + tmcs, 99 is often compared with other silylation reagents such as N,O-bis(trimethylsilyl)acetamide (BSA) and hexamethyldisilazane (HMDS). Compared to BSA, this compound produces more volatile reaction products, reducing interference in chromatographic analysis . HMDS, on the other hand, is less reactive and often requires higher temperatures for silylation .
List of Similar Compounds
- N,O-bis(trimethylsilyl)acetamide (BSA)
- Hexamethyldisilazane (HMDS)
- N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
- N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) without TMCS
Propiedades
Fórmula molecular |
C11H27ClF3NOSi3 |
|---|---|
Peso molecular |
366.04 g/mol |
Nombre IUPAC |
chloro(trimethyl)silane;trimethylsilyl (1Z)-2,2,2-trifluoro-N-trimethylsilylethanimidate |
InChI |
InChI=1S/C8H18F3NOSi2.C3H9ClSi/c1-14(2,3)12-7(8(9,10)11)13-15(4,5)6;1-5(2,3)4/h1-6H3;1-3H3/b12-7-; |
Clave InChI |
FNENVUOGWFDQAI-OZLKFZLXSA-N |
SMILES isomérico |
C[Si](C)(C)/N=C(/C(F)(F)F)\O[Si](C)(C)C.C[Si](C)(C)Cl |
SMILES canónico |
C[Si](C)(C)N=C(C(F)(F)F)O[Si](C)(C)C.C[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


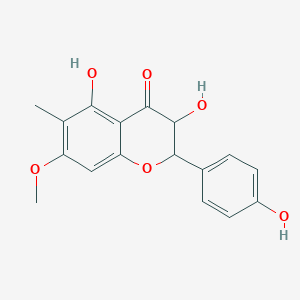
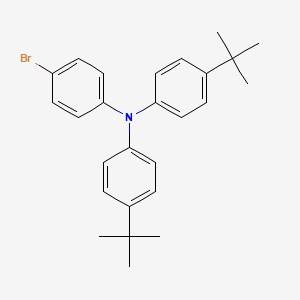
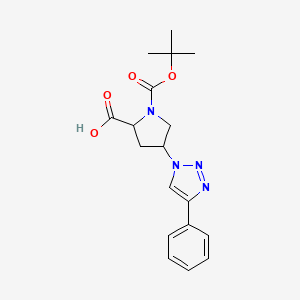
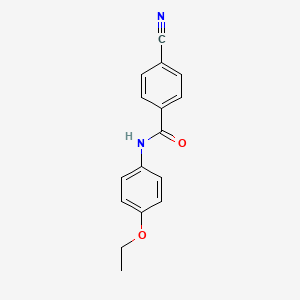
![4-(3,7-Dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B12319130.png)
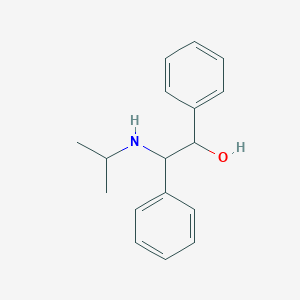
![3-[3-(3-Aminophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12319135.png)
